2(3H)-Oxazolethione, 4-methyl-

Description

Structural Classifications and Nomenclature within Heterocyclic Chemistry

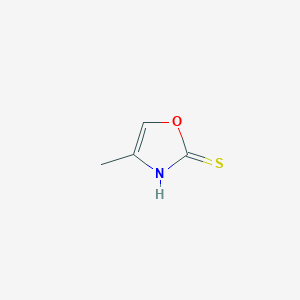

From a structural standpoint, 2(3H)-Oxazolethione, 4-methyl- belongs to the class of five-membered heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements as members of its ring(s). derpharmachemica.comijrpr.comderpharmachemica.com In this case, the ring is comprised of carbon, nitrogen, and oxygen atoms. The presence of the exocyclic thione group at the 2-position and a methyl substituent at the 4-position further defines its specific structure.

The nomenclature of this compound can be approached in a few ways, with "2(3H)-Oxazolethione, 4-methyl-" being a common and systematic name. Alternative names include 4-methyl-1,3-oxazole-2-thiol (B7934981) and 4-methyl-3H-1,3-oxazole-2-thione. nih.gov The tautomeric relationship between the thione and thiol forms is a key characteristic of this and related compounds. The IUPAC name for this compound is 4-methyl-3H-1,3-oxazole-2-thione. nih.gov

Below is a table summarizing the key identifiers for 2(3H)-Oxazolethione, 4-methyl-.

| Identifier | Value |

| Molecular Formula | C4H5NOS nih.gov |

| Molecular Weight | 115.16 g/mol nih.gov |

| CAS Number | 13016-17-6 nih.gov |

| IUPAC Name | 4-methyl-3H-1,3-oxazole-2-thione nih.gov |

| Canonical SMILES | CC1=COC(=S)N1 nih.gov |

| InChI Key | QBOFLCYFXQBLPQ-UHFFFAOYSA-N nih.gov |

Historical Context of 2(3H)-Oxazolethione Research

Research into oxazolethiones and their derivatives has evolved over several decades. Early investigations into heterocyclic chemistry laid the groundwork for understanding the synthesis and reactivity of such compounds. While a specific historical timeline for the 4-methyl substituted variant is not extensively documented in readily available literature, the broader class of oxazolethiones has been a subject of study in the context of developing novel synthetic methodologies and exploring their potential applications. For instance, the synthesis of related structures like 4-tert-butyl-2(3H)-oxazolethione was reported in 1988, indicating that the fundamental chemistry of this class of compounds was being actively explored during that period. acs.org The development of synthetic routes to access these heterocyclic cores has been a continuous area of research, with methods often involving the cyclization of appropriate precursors. caltech.edu

Significance of the Oxazolethione Core in Organic Synthesis and Medicinal Chemistry

The oxazolethione scaffold is a valuable building block in organic synthesis. The multiple reactive sites—the nitrogen, the sulfur, and the carbon atoms of the ring—allow for a variety of chemical transformations. This versatility makes them useful intermediates in the synthesis of more complex molecules. For example, the thione group can be involved in various coupling reactions, and the ring system can be modified to introduce different functional groups. uzh.ch

In the realm of medicinal chemistry, heterocyclic compounds, including oxazoles and their derivatives, are of significant interest due to their presence in a wide array of biologically active molecules. derpharmachemica.comderpharmachemica.com The oxazole (B20620) ring system is a component of several natural products and synthetic drugs. derpharmachemica.com While specific and detailed research on the medicinal applications of 2(3H)-Oxazolethione, 4-methyl- is not extensively publicized, the broader class of oxazole and oxadiazole derivatives has been investigated for a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. derpharmachemica.comnih.gov The structural features of the oxazolethione core, such as its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive scaffold for the design of new therapeutic agents. nih.gov The investigation of such compounds is an active area of research in the quest for novel drugs. ijrpr.com

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-2-6-4(7)5-3/h2H,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOFLCYFXQBLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393906 | |

| Record name | 2(3H)-Oxazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13016-17-6 | |

| Record name | 13016-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Oxazolethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Mechanisms and Chemical Transformations of 2 3h Oxazolethione, 4 Methyl

Elucidation of Mechanistic Pathways

The chemical transformations of 2(3H)-Oxazolethione, 4-methyl- are often governed by the formation of highly reactive, transient species. Understanding the mechanistic pathways involving these intermediates is crucial for predicting reaction outcomes and designing synthetic routes. Key intermediates include thiocarbonyl ylides and azomethine ylides, which participate in various cycloaddition and electrocyclization reactions.

Thiocarbonyl Ylide Intermediates in Cycloaddition Reactions

Thiocarbonyl ylides are sulfur-centered 1,3-dipoles that serve as pivotal intermediates in the synthesis of sulfur-containing heterocycles. researchgate.netuzh.ch These ylides can be generated through several methods, most notably the reaction of a thiocarbonyl compound with a carbene or carbenoid. uzh.ch In the context of oxazolethiones, a rhodium(II)-catalyzed reaction between an α-diazocarbonyl compound and an isothiocyanate generates an α-oxo thiocarbonyl ylide. uzh.ch This intermediate is not typically isolated but is trapped in situ. uzh.ch

Once formed, these thiocarbonyl ylides readily participate in [3+2] cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered rings. researchgate.netnuph.edu.ua The reactivity and stability of the ylide, and thus the course of the reaction, are influenced by the substituents on the dipole and the dipolarophile. clockss.org

Azomethine Ylide Participation

Azomethine ylides, which are nitrogen-based 1,3-dipoles, also play a role in the chemistry related to 2(3H)-Oxazolethione, 4-methyl-. wikipedia.org A proposed mechanism for the formation of 2(3H)-Oxazolethione as a byproduct in certain reactions involves the participation of both thiocarbonyl and azomethine ylides. researchgate.net Azomethine ylides can be generated from various precursors, including the ring-opening of aziridines or the conversion of oxazoles into oxazolium salts, which then undergo electrocyclic ring opening. wikipedia.orgnih.gov These ylides are highly reactive and are typically generated in situ for immediate use in cycloaddition reactions to form nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov Their participation highlights the diverse reactive pathways accessible from oxazole-based scaffolds.

1,3-Dipolar Cycloaddition Processes

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles and is central to the reactivity of the intermediates discussed. researchgate.net This reaction involves the concerted, pericyclic addition of a 4π-electron 1,3-dipole (such as a thiocarbonyl or azomethine ylide) to a 2π-electron dipolarophile. researchgate.net

The general scheme for these cycloadditions is detailed below:

| Dipole Type | Generation Method | Typical Dipolarophile | Product |

| Thiocarbonyl Ylide | Reaction of a thione with a carbene/carbenoid. uzh.ch | Alkenes, Alkynes | Thiophenes, Thiiranes nuph.edu.ua |

| Azomethine Ylide | Ring-opening of aziridines or from iminium ions. wikipedia.org | Alkenes, Carbonyls | Pyrrolidines, Oxazolidines wikipedia.org |

These reactions are valued for their high degree of regio- and stereoselectivity, which is often predictable based on frontier molecular orbital (FMO) theory. researchgate.net

1,5-Dipolar Electrocyclization Phenomena

Beyond intermolecular cycloadditions, thiocarbonyl ylide intermediates can undergo intramolecular cyclization. A significant pathway is the 1,5-dipolar electrocyclization. This process is particularly relevant for α-oxo thiocarbonyl ylides, where the oxygen atom of the carbonyl group can participate in the cyclization. researchgate.netuzh.ch The reaction of rigid α-diazoketones with thiocarbonyl compounds leads to the formation of an intermediate thiocarbonyl ylide, which can exclusively undergo a 1,5-dipolar electrocyclization to yield 1,3-oxathiole (B12646694) derivatives. researchgate.netclockss.org This pathway competes with the 1,3-dipolar electrocyclization that would otherwise form a three-membered thiirane (B1199164) ring. uzh.ch The regiochemical outcome is dictated by the specific structure and electronics of the ylide intermediate. researchgate.net

Carbene Insertion into Thione Functionalities

The generation of the key thiocarbonyl ylide intermediate often begins with the reaction of a carbene or a metal carbenoid with the thione (C=S) group of the oxazolethione ring. uzh.ch These carbenes are typically generated from diazo compounds through thermal, photochemical, or metal-catalyzed decomposition. uzh.ch The electrophilic carbene attacks the electron-rich sulfur atom of the thione, leading to the formation of the thiocarbonyl ylide. uzh.ch This initial carbene insertion is a critical step that initiates a cascade of possible reactions, including the cycloadditions and electrocyclizations previously discussed. researchgate.netuzh.ch The choice of metal catalyst, such as rhodium(II) acetate, is often crucial for controlling the efficiency and pathway of the carbene reaction. uzh.ch

Derivatization and Functionalization Strategies

The 2(3H)-Oxazolethione, 4-methyl- scaffold is a versatile building block for the synthesis of more complex molecules, finding use as a precursor in the pharmaceutical and agrochemical industries. lookchem.com Its functionalization can be achieved through various reactions targeting the different reactive sites within the molecule.

The compound exists in tautomeric equilibrium with its thiol form, 4,5-dimethyl-1,3-oxazole-2-thiol. This allows for reactions typical of thiols. One of the most common derivatization methods is S-alkylation , where reaction with alkyl halides introduces an alkylthio- group at the C2 position. Another functionalization pathway is the oxidation of the thiol group, which can lead to the formation of disulfides or sulfonic acids.

Furthermore, N-substituted derivatives can be prepared. For instance, the synthesis of 4,5-Di-Methyl-N-aryl oxazoline-2-thiones is achieved through the condensation and subsequent cyclization of N-aryl isothiocyanates with acetoine. chemijournal.com This demonstrates a method for introducing a variety of aryl groups onto the nitrogen atom of the heterocyclic ring.

The table below summarizes key derivatization strategies:

| Reaction Type | Reagent | Functional Group Introduced |

| S-Alkylation | Alkyl Halide | -S-Alkyl |

| Oxidation | Oxidizing Agent | -S-S- (Disulfide), -SO3H |

| N-Arylation | N-Aryl Isothiocyanate + Acetoine | N-Aryl |

These derivatization reactions enable the modification of the compound's physicochemical properties, such as lipophilicity and water solubility, which is essential for applications in drug discovery and materials science.

Oxidation Reactions of the Thiol/Thione Group to Disulfides and Sulfonic Acids

The thiol/thione group in 2(3H)-Oxazolethione, 4-methyl-, is susceptible to oxidation, yielding different products depending on the nature of the oxidizing agent and the reaction conditions. The most common transformations involve the formation of disulfide bridges and the more extensive oxidation to sulfonic acids.

The oxidation process typically initiates from the more reactive thiol tautomer. Mild oxidizing agents favor the formation of a disulfide-linked dimer, bis(4-methyl-1,3-oxazol-2-yl) disulfide. This reaction proceeds through the coupling of two thiyl radicals or via a nucleophilic attack of a thiolate anion on an activated sulfur species. This disulfide formation is often reversible under reducing conditions.

Stronger oxidizing agents can further oxidize the sulfur atom, cleaving the S-S bond of the disulfide or directly oxidizing the thiol to a sulfonic acid (4-methyl-1,3-oxazol-2-sulfonic acid). This transformation involves the sequential addition of oxygen atoms to the sulfur, passing through intermediate oxidation states such as sulfenic and sulfinic acids. Reagents like potassium permanganate (B83412) or hydrogen peroxide can achieve this transformation. Another effective method for converting thiols to sulfonic acids involves using Oxone® (potassium peroxymonosulfate) in the presence of a base like sodium bicarbonate. researchgate.net The oxidation of disulfides to sulfonic acids can also be accomplished using dimethyl sulfoxide (B87167) (DMSO) as the solvent, catalyzed by a halogen or hydrohalic acid with excess water present. google.comthieme-connect.de

Detailed research findings on the oxidation of various thiols and disulfides support these pathways. For instance, the oxidation of aliphatic and aromatic thiols to sulfonic acids has been demonstrated with reagents like Oxone® and potassium bromate (B103136) (KBrO₃), with the reaction often proceeding via a disulfide intermediate. researchgate.net Similarly, studies on chiral ketothiols have shown that oxidation with chlorine dioxide can yield disulfides, thiosulfonates, and ultimately sulfonic acids, with the product distribution depending heavily on reaction conditions. mdpi.com

| Reagent | Conditions | Primary Product | Mechanistic Pathway |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂, mild) | Aqueous, room temperature | Disulfide Dimer | Radical coupling of two thiol groups. |

| Potassium Permanganate (KMnO₄) | Acidic or basic medium, heat | Sulfonic Acid | Sequential oxidation via sulfinic acid intermediate. |

| Oxone® / NaHCO₃ | CH₃CN-H₂O, 20±5 °C | Sulfonic Acid | Direct conversion proposed to proceed via electron transfer steps. researchgate.net |

| Dimethyl Sulfoxide (DMSO) / HBr (cat.) | Aqueous, elevated temperature (e.g., 110°C) | Sulfonic Acid (from disulfide) | Catalytic oxidation where water acts as a moderator. google.com |

Nucleophilic Substitution Reactions at the Sulfur Atom (e.g., S-Alkylation)

The sulfur atom in the thiol tautomer of 2(3H)-Oxazolethione, 4-methyl-, is a potent nucleophile, readily participating in substitution reactions with various electrophiles. This reactivity allows for the straightforward functionalization of the molecule at the sulfur atom, a common strategy in medicinal chemistry and materials science.

A primary example of this reactivity is S-alkylation, which involves the reaction of the compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkyl halide in a typical Sₙ2 reaction, displacing the halide and forming a new S-C bond. The resulting products are S-alkylated oxazole (B20620) derivatives, which often exhibit increased lipophilicity compared to the parent compound.

The choice of base and solvent is crucial for the success of the S-alkylation. Common bases include alkali metal hydroxides, carbonates, or alkoxides, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the Sₙ2 pathway.

Recent methodologies have expanded the scope of nucleophilic substitution at the sulfur atom. For instance, the desulfurization of thiols for nucleophilic substitution, promoted by systems like triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I), allows for the direct coupling of thiols with a wide range of nucleophiles, including amines and carboxylates. cas.cn While this specific method involves the cleavage of the C-S bond, the underlying principle highlights the versatile reactivity of the thiol group. In the context of 2(3H)-Oxazolethione, 4-methyl-, the focus remains on reactions where the sulfur atom is retained and acts as the nucleophilic center.

| Electrophile | Base | Solvent | Product |

|---|---|---|---|

| Alkyl Halide (e.g., R-X) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 2-(Alkylsulfanyl)-4-methyl-1,3-oxazole |

| Benzyl Bromide | Sodium Hydroxide (NaOH) | Ethanol/Water | 2-(Benzylsulfanyl)-4-methyl-1,3-oxazole |

| Methyl Iodide | Sodium Ethoxide (NaOEt) | Ethanol | 4-Methyl-2-(methylsulfanyl)-1,3-oxazole |

Rearrangement Reactions and Tautomerism

The structure of 2(3H)-Oxazolethione, 4-methyl-, allows for interesting chemical dynamics, including tautomerism and the potential for various rearrangement reactions characteristic of five-membered heterocyclic systems.

Thione-Thiol Tautomerism

The most fundamental equilibrium associated with this compound is the tautomerism between the thione form (2(3H)-Oxazolethione, 4-methyl-) and the aromatic thiol form (4-methyl-1,3-oxazol-2-thiol). In the thione tautomer, the hydrogen atom is attached to the nitrogen atom of the oxazole ring, and the C-S bond is a double bond (C=S). In the thiol tautomer, the proton resides on the sulfur atom, forming a sulfhydryl group (-SH), and the oxazole ring is fully aromatic. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The thiol form is often favored in reactions where the sulfur acts as a nucleophile, such as the S-alkylation discussed previously.

Rearrangement Reactions

While specific rearrangement reactions for 2(3H)-Oxazolethione, 4-methyl-, are not extensively documented, the general chemistry of heterocyclic compounds suggests several potential pathways. clockss.org Many heterocyclic rearrangements are thermally or photochemically induced and can lead to significant structural reorganization.

One theoretical possibility involves a google.comgoogle.com-sigmatropic rearrangement, akin to a thio-Claisen rearrangement, if an appropriate allyl or propargyl group is attached to the sulfur atom in the S-alkylated derivative. semanticscholar.org For example, if 2-(allylsulfanyl)-4-methyl-1,3-oxazole were synthesized, it could potentially undergo a thermal rearrangement.

Another class of transformations involves ring-chain tautomerism and rearrangements initiated by the cleavage of a bond within the heterocyclic ring, often followed by recyclization to form a new ring system. clockss.org For instance, rearrangements of related five-membered heterocycles like isoxazoles and oxadiazoles (B1248032) are well-known. clockss.org Such reactions often require specific substituents or reaction conditions to proceed. For example, the Beckmann rearrangement of an oxime can produce a lactam (a cyclic amide), which is a key industrial process. msu.edu While not directly applicable to the parent compound, derivatives could potentially be designed to undergo such transformations.

It is important to note that these rearrangement possibilities are based on established principles of heterocyclic chemistry and may not have been experimentally verified for 2(3H)-Oxazolethione, 4-methyl-, itself. Further research would be required to explore and confirm these potential transformation pathways.

Computational Chemistry and Theoretical Studies of 2 3h Oxazolethione, 4 Methyl

Electronic Structure Analysis

The analysis of the electronic structure of 2(3H)-Oxazolethione, 4-methyl- reveals fundamental characteristics that govern its chemical behavior. Through various computational techniques, it is possible to map electron density, determine orbital energies, and quantify electronic interactions within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are fundamental for optimizing the molecular geometry and calculating various properties of 2(3H)-Oxazolethione, 4-methyl-. These studies provide the foundational data for more specific analyses, such as orbital energies, electrostatic potential, and vibrational frequencies. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles that are crucial for understanding its steric and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is directly related to the ionization potential, indicating the ease of electron removal. A higher HOMO energy suggests a better electron-donating capability. Conversely, the energy of the LUMO relates to the electron affinity, with a lower LUMO energy indicating a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For 2(3H)-Oxazolethione, 4-methyl-, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the oxazole (B20620) ring, while the LUMO would likely be a π* antibonding orbital distributed over the C=S bond and the heterocyclic ring.

Illustrative Data Table for FMO Analysis Note: The following table illustrates the type of data generated from FMO analysis. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Expected Value/Description | Significance |

| EHOMO | Negative value (in eV) | Represents electron-donating ability |

| ELUMO | Negative or small positive value (in eV) | Represents electron-accepting ability |

| Energy Gap (ΔE) | Positive value (in eV) | Indicates chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized bonds and lone pairs, which align with the familiar Lewis structure representation. This method provides quantitative insight into the delocalization of electron density, known as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals.

For 2(3H)-Oxazolethione, 4-methyl-, NBO analysis would likely reveal significant delocalization effects. Key interactions would include the donation of electron density from the lone pairs of the oxygen and sulfur atoms to the antibonding orbitals (π*) of the C=C and C=N bonds within the ring. This electron delocalization is crucial for the stability of the heterocyclic system.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values.

Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or zero potential regions.

In the MEP map of 2(3H)-Oxazolethione, 4-methyl-, the most negative potential is expected to be localized around the exocyclic sulfur atom due to its high electron density and lone pairs, making it a primary site for electrophilic interaction. The oxygen atom within the ring would also exhibit negative potential. The hydrogen atom of the N-H group would show a region of positive potential, indicating its acidic character and susceptibility to nucleophilic attack.

Aromaticity and Stability Assessments

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic compound gains due to its aromatic character compared to a hypothetical, non-aromatic analogue. There are several methods to calculate ASE, a common one being the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, isolating the stabilization effect of aromaticity. A positive ASE value indicates aromaticity, while a negative value suggests anti-aromaticity.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a computational method widely employed to assess the aromaticity of a molecule. nih.govgithub.io It relies on magnetic criteria, specifically the ring current induced in a cyclic system when subjected to an external magnetic field. github.io Aromatic compounds sustain a diatropic ring current, which opposes the external field, resulting in a negative (shielded) NICS value at the ring's center. Conversely, antiaromatic compounds exhibit a paratropic ring current that reinforces the field, leading to a positive (deshielded) NICS value. github.io

The NICS value is typically calculated by placing a "ghost" atom, which has no electrons or nucleus, at a specific point of interest, usually the geometric center of a ring (NICS(0)). nih.gov A common refinement is to calculate the NICS value 1 Å above the plane of the ring (NICS(1)), which is often considered a better measure of the π-electron contribution to aromaticity, minimizing interference from the σ-framework. nih.govresearchgate.net

For 2(3H)-Oxazolethione, 4-methyl-, a NICS analysis would provide quantitative insight into the degree of aromatic character of the five-membered oxazole ring. While specific NICS studies on this exact molecule are not prevalent in the literature, analysis of related heterocyclic systems like indol-4-ones and benzofuran-4-ones demonstrates the utility of this method. mdpi.comnih.gov In these studies, NICS calculations were used to correlate aromaticity with biological activity, suggesting that the electronic nature of the ring system is crucial for its function. nih.gov

The aromaticity of the 4-methyl-2(3H)-oxazolethione ring is expected to be influenced by its substituents. The exocyclic thione group (C=S) is electron-withdrawing, which could potentially decrease the π-electron density within the ring and thus reduce its aromaticity. The 4-methyl group, being electron-donating, might partially counteract this effect. A computational NICS study could precisely quantify these competing influences.

A hypothetical NICS analysis for 2(3H)-Oxazolethione, 4-methyl- compared to related heterocycles is presented in the table below. The values are illustrative, based on trends observed in similar compounds.

Table 1: Illustrative NICS(1) Values for Aromaticity Comparison

| Compound | Predicted NICS(1) (ppm) | Expected Aromaticity |

| Benzene (B151609) | -9.7 | Aromatic |

| Thiophene (B33073) | -13.6 | Aromatic |

| Pyrrole | -15.4 | Aromatic |

| Oxazole | ~ -9.0 | Moderately Aromatic |

| 2(3H)-Oxazolethione, 4-methyl- | ~ -6.5 | Weakly Aromatic |

Note: Values for benzene and thiophene are from literature researchgate.net; other values are hypothetical estimates for illustrative purposes.

Relationship between Electronic Properties and Compound Stability

The stability of a chemical compound is intrinsically linked to its electronic properties, such as electron density distribution, orbital energies, and charge separation. nrel.gov Computational studies can model these properties to predict and explain a molecule's thermodynamic stability and reactivity. For 2(3H)-Oxazolethione, 4-methyl-, the interplay between the oxazole ring, the thione group, and the methyl substituent dictates its electronic landscape and, consequently, its stability.

The thioamide moiety within the molecule (-N-C=S) is a key feature. Theoretical studies on similar structures show that this group can exist in equilibrium between thione (C=S) and thiol (C-SH) tautomers. The relative stability of these forms is governed by electronic factors. While some computational methods have struggled to accurately predict the stability of thione tautomers, modern methods like RM1 have shown good agreement with higher-level DFT calculations, correctly identifying the thione form as more stable for certain thio-compounds. scielo.br

The distribution of electron density, which can be visualized through calculated electrostatic potential maps, highlights regions of high or low electron density, corresponding to nucleophilic and electrophilic sites, respectively. In 4-methyl-2(3H)-oxazolethione, the electronegative oxygen and sulfur atoms would be expected to concentrate electron density, while the carbonyl carbon and protons would be relatively electron-deficient.

Substituents play a critical role in modulating stability. In a study on the thermal decomposition of dihydropyran derivatives, it was found that methyl substituents decrease the activation free energy, thereby reducing the molecule's stability. mdpi.com This was attributed to the stabilization of electron-deficient carbon atoms in the transition state. mdpi.com Similarly, the 4-methyl group in 2(3H)-Oxazolethione, 4-methyl- likely influences its stability and reactivity profile compared to the unsubstituted parent compound.

Computational studies on related heterocyclic thioamides have also shed light on kinetic versus thermodynamic stability in reactions. For example, the acylation of a triazolo-quinazolinone thione was shown to yield an S-acylated product under kinetic control and an N-acylated product under thermodynamic control, a result rationalized by DFT calculations. researchgate.net This suggests that the sulfur atom is a more accessible nucleophilic site, while the nitrogen anion represents a more stable configuration.

Table 2: Predicted Electronic Properties and Their Influence on Stability

| Electronic Property | Feature in 2(3H)-Oxazolethione, 4-methyl- | Consequence for Stability |

| Electron Distribution | High electron density on S and O atoms. | Influences sites of protonation and electrophilic attack. |

| Tautomerism | Thione/thiol equilibrium. | The greater stability of the thione form is crucial for the compound's ground state structure. scielo.br |

| Substituent Effects | Electron-donating 4-methyl group. | May stabilize adjacent positive charge or destabilize adjacent negative charge, affecting reaction barriers. mdpi.com |

| Frontier Orbitals | HOMO likely localized on the thioamide moiety. | Dictates reactivity with electrophiles; sulfur is often the site of kinetic attack. researchgate.net |

Reaction Mechanism Modeling via Quantum Chemistry

Quantum chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface can be mapped out, offering deep insights into reaction pathways, kinetics, and selectivity. diva-portal.orgresearchgate.net

Transition State Characterization and Energy Profiles

A key aspect of reaction modeling is the location and characterization of transition states (TS)—the highest energy point along a reaction coordinate. A TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of the TS relative to the reactants determines the activation energy (ΔG‡), which governs the reaction rate.

The formation of 2(3H)-oxazolethiones has been studied computationally. For instance, the rhodium(II) acetate-catalyzed reaction of α-diazocarbonyl compounds with isothiocyanates can yield 2(3H)-oxazolethione as a byproduct. researchgate.netoup.com Mechanistic proposals, supported by heat of formation and frontier molecular orbital calculations, suggest the reaction proceeds through a key thiocarbonyl ylide intermediate. researchgate.net This intermediate can undergo a 1,5-dipolar electrocyclization to form the oxathiole ring system. researchgate.netuzh.ch

A typical energy profile for such a multi-step reaction would be calculated to compare different possible pathways. Each peak on the profile would correspond to a transition state, and each valley to a stable intermediate.

Table 3: Key Features of a Calculated Reaction Energy Profile

| Feature | Description | Information Derived |

| Reactants/Products | Local minima on the potential energy surface. | Overall reaction energy (ΔG_rxn), determining if the reaction is exergonic or endergonic. |

| Intermediates | Local minima between two transition states. | Provides evidence for stepwise mechanisms (e.g., the formation of a thiocarbonyl ylide). researchgate.net |

| Transition States | Saddle points connecting minima. | Structure reveals the geometry of the activated complex; its energy determines the activation barrier. |

| Activation Energy (ΔG‡) | Energy difference between reactants and the highest transition state. | Determines the kinetic feasibility and rate of the reaction (rate-determining step). |

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry is an invaluable tool for predicting and explaining the observed selectivity. rsc.orgmdpi.com By calculating the activation energies for all possible pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state. nih.gov

For 2(3H)-Oxazolethione, 4-methyl-, a key question of regioselectivity involves its reaction with electrophiles. The thioamide anion has two primary nucleophilic centers: the sulfur and the nitrogen. Computational studies on a similar heterocyclic thione showed that alkylation occurs preferentially on the sulfur atom. researchgate.net This regioselectivity was explained by analyzing the electronic structure of the anion, where the sulfur atom, despite potentially having a lower partial charge than the nitrogen, has a more accessible highest occupied molecular orbital (HOMO) and better polarizability due to its 3p orbitals. researchgate.net

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be modeled. If the reaction involves the creation of a new chiral center, separate transition states for the formation of each enantiomer or diastereomer can be calculated. The difference in their activation energies (ΔΔG‡) determines the enantiomeric or diastereomeric excess. rsc.org For example, in the cycloaddition reaction of a nitrone, the thermodynamic stability of the final cycloadducts was found to correctly predict the observed regioselectivity. nih.gov

Table 4: Computational Approaches to Predicting Selectivity

| Selectivity Type | Computational Method | Predicted Outcome for 2(3H)-Oxazolethione, 4-methyl- |

| Regioselectivity | Comparison of transition state energies for attack at different sites (e.g., N vs. S). Analysis of HOMO/LUMO, electrostatic potential. | Electrophilic attack is likely favored at the sulfur atom (kinetic product). researchgate.net |

| Stereoselectivity | Comparison of transition state energies for pathways leading to different stereoisomers (e.g., R vs. S). | In reactions creating a new stereocenter, the preferred isomer would be determined by the lowest energy pathway. |

Application of Semi-Empirical Methods (e.g., AM1, PM3, MNDO, ZINDO)

Semi-empirical methods are a class of quantum chemistry techniques that simplify calculations by using parameters derived from experimental data. numberanalytics.com This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems or for high-throughput screening. mpg.de Common methods include MNDO, AM1, and PM3, which are all based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.comuni-muenchen.de

MNDO (Modified Neglect of Diatomic Overlap): One of the earlier NDDO-based methods, it provides reasonable results for a range of molecules. mpg.de

AM1 (Austin Model 1): An improvement on MNDO, AM1 modifies the core-repulsion function, generally leading to better predictions of hydrogen bonds and activation barriers. uni-muenchen.degaussian.com

PM3 (Parametric Model number 3): Similar to AM1, but its parameters were derived automatically by comparing to a larger set of experimental data. PM3 often gives better results for geometries and heats of formation. uni-muenchen.degaussian.com

ZINDO (Zerner's Intermediate Neglect of Differential Overlap): A method parameterized especially for calculating spectroscopic properties of molecules containing transition metals. mpg.de

The choice of method is critical, as their accuracy can vary for different systems. For sulfur-containing compounds like 2(3H)-Oxazolethione, 4-methyl-, the performance of these methods can be particularly divergent. A comparative study on thio- versus oxo-compounds found that both AM1 and PM3 erroneously predicted the thiol tautomer to be more stable than the thione. scielo.br In contrast, a re-parameterized model, RM1, correctly predicted the energetics in good agreement with more computationally expensive DFT calculations. scielo.br This highlights the importance of validating the chosen semi-empirical method for the specific class of compounds under investigation.

Table 5: Comparison of Common Semi-Empirical Methods

| Method | Basis | Key Features | Applicability to 2(3H)-Oxazolethione, 4-methyl- |

| MNDO | NDDO | Foundational method, fast but often less accurate than newer models. numberanalytics.com | Useful for initial, low-cost calculations. |

| AM1 | NDDO | Improved core repulsion over MNDO; better for H-bonds. uni-muenchen.de | May incorrectly predict tautomer stability for thiones. scielo.br |

| PM3 | NDDO | Re-parameterized version of AM1, often good for geometries. uni-muenchen.de | May also incorrectly predict tautomer stability for thiones. scielo.br |

| RM1 | NDDO | A re-parameterization of AM1, showing improved accuracy for organosulfur compounds. scielo.br | Likely a more reliable semi-empirical choice for this molecule. scielo.br |

| ZINDO | INDO | Parameterized for transition metals and electronic spectra. mpg.de | Not the primary choice for ground-state geometry or reactivity of this organic molecule. |

Advanced Spectroscopic Characterization of 2 3h Oxazolethione, 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular structure can be assembled.

The 1H NMR spectrum of 2(3H)-Oxazolethione, 4-methyl- is expected to show distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of analogous compounds, the following proton signals can be anticipated clockss.org:

Methyl Protons (CH3): The protons of the methyl group at the 4-position are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.25 ppm. clockss.org The singlet nature arises from the absence of adjacent protons to couple with.

Olefinic Proton (H-5): The proton attached to the C-5 carbon of the oxazole (B20620) ring is anticipated to resonate as a singlet further downfield, likely in the region of δ 7.11 ppm. clockss.org Its downfield shift is attributed to the deshielding effect of the double bond and the heteroatoms within the ring.

NH Proton: The proton attached to the nitrogen atom (N-H) is expected to be a broad singlet and its chemical shift can be variable depending on the solvent and concentration. In many heterocyclic thiones, this proton is observed at a significantly low field. mdpi.com

Table 1: Predicted 1H NMR Chemical Shifts for 2(3H)-Oxazolethione, 4-methyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH3 | ~ 2.25 | Singlet |

| H-5 | ~ 7.11 | Singlet |

| N-H | Variable | Broad Singlet |

Data based on the closely related compound 3-(2-Cyanoethyl)-4-methyloxazole-2(3H)-thione clockss.org

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For 2(3H)-Oxazolethione, 4-methyl-, the following resonances are predicted based on related structures clockss.org:

Methyl Carbon (CH3): The carbon of the methyl group is expected to be the most shielded, appearing at the highest field, around δ 8.7 ppm. clockss.org

C-4 and C-5 Carbons: The olefinic carbons of the oxazole ring, C-4 and C-5, are expected to resonate in the downfield region, typically around δ 127.3 ppm and δ 132.0 ppm, respectively. clockss.org

Thiocarbonyl Carbon (C=S): The most deshielded carbon is the thiocarbonyl carbon (C-2), which is anticipated to have a chemical shift in the range of δ 178.9 ppm. clockss.org The significant downfield shift is characteristic of carbons in C=S bonds. mdpi.com

Table 2: Predicted 13C NMR Chemical Shifts for 2(3H)-Oxazolethione, 4-methyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH3 | ~ 8.7 |

| C-4 | ~ 127.3 |

| C-5 | ~ 132.0 |

| C-2 (C=S) | ~ 178.9 |

Data based on the closely related compound 3-(2-Cyanoethyl)-4-methyloxazole-2(3H)-thione clockss.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no cross-peaks for the singlets of the methyl and H-5 protons, confirming their isolation from other proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would confirm the assignment of the methyl protons to the methyl carbon and the H-5 proton to the C-5 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of 2(3H)-Oxazolethione, 4-methyl- is expected to show characteristic absorption bands for the thione and imine groups.

Thione (C=S) Stretch: The C=S stretching vibration is a key indicator of the thione functional group. In heterocyclic thiones, this band is typically observed in the region of 1030-1220 cm-1. For a related oxazole-2(3H)-thione, a band at 1789 cm-1 was assigned to the C=S group, though this is unusually high and may be coupled with other vibrations. clockss.org Other sources suggest a range of 1345-1480 cm-1 for the N-CS-O group vibration. clockss.org

Imine (C=N) Stretch: The C=N stretching vibration of the oxazole ring is expected to appear in the region of 1625-1640 cm-1. clockss.orgrdd.edu.iq

C-H Stretching and Bending: Aromatic and aliphatic C-H stretching vibrations are expected in the range of 2982-3150 cm-1. clockss.org C-H bending vibrations will appear at lower frequencies.

N-H Stretching and Bending: The N-H stretching vibration is typically a broad band in the region of 3100-3500 cm-1. For a related compound, an N-H stretch was observed at 3224 cm-1. clockss.org N-H bending vibrations are also expected at lower wavenumbers.

O-H Stretching: The absence of a broad O-H stretching band (typically around 3200-3600 cm-1) would indicate that the compound exists predominantly in the thione tautomeric form rather than the thiol form in the solid state.

Table 3: Predicted IR Absorption Frequencies for 2(3H)-Oxazolethione, 4-methyl-

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| C=S | Stretch | ~1030-1220 or ~1345-1480 |

| C=N | Stretch | ~1625-1640 |

| C-H | Stretch | ~2982-3150 |

| N-H | Stretch | ~3100-3500 |

Data based on analysis of related heterocyclic thiones. clockss.orgrdd.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy

The analysis of 2(3H)-Oxazolethione, 4-methyl- by Ultraviolet-Visible (UV-Vis) spectroscopy provides significant insights into its electronic structure. This technique measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons from the ground state to a higher energy state. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, reveals information about the electronic transitions within the molecule.

Electronic Transitions and Chromophoric Analysis

The absorption of ultraviolet and visible light in organic molecules is confined to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. tanta.edu.eg In the case of 2(3H)-Oxazolethione, 4-methyl-, the heterocyclic ring system containing a thiocarbonyl group (C=S), a carbon-carbon double bond (C=C), and heteroatoms with non-bonding electrons (n electrons) constitutes the primary chromophore.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically characterized by high molar absorptivity (ε) values and are common in molecules with conjugated systems. libretexts.org

n → π* (n to pi-star) transitions: This type of transition involves the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy and consequently appear at longer wavelengths compared to π → π* transitions. libretexts.org They also tend to have a lower molar absorptivity. libretexts.org

The superposition of these electronic transitions, coupled with vibrational and rotational transitions, results in broad absorption bands rather than sharp lines in the UV-Vis spectrum. shu.ac.uk The specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

Conjugation Effects on Absorption Maxima

Conjugation, the presence of alternating single and multiple bonds, plays a crucial role in determining the λmax of a molecule. pearson.com In 2(3H)-Oxazolethione, 4-methyl-, the conjugated system extends over the C=C double bond and the C=S thiocarbonyl group within the oxazole ring.

Key effects of conjugation on the absorption maxima include:

Bathochromic Shift (Red Shift): An increase in conjugation, or the extension of the conjugated system, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This smaller energy gap means that less energy (and thus longer wavelength light) is required to excite an electron. libretexts.org Consequently, the absorption maximum shifts to a longer wavelength, an effect known as a bathochromic or red shift. libretexts.org Each additional conjugated double bond can increase the λmax by approximately 30 nm. libretexts.org

Hyperchromic Effect: Extending conjugation not only shifts the λmax to longer wavelengths but also typically increases the intensity of the absorption, as indicated by a higher molar absorptivity (ε). libretexts.org This is referred to as a hyperchromic effect.

The solvent in which the spectrum is measured can also influence the absorption maxima. For n → π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift to shorter wavelengths due to increased solvation of the non-bonding electrons. shu.ac.uk Conversely, π → π* transitions may exhibit a bathochromic shift with increasing solvent polarity. tanta.edu.eg

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 2(3H)-Oxazolethione, 4-methyl-, both high-resolution and electron ionization mass spectrometry provide complementary and vital information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. benthamopen.com

For 2(3H)-Oxazolethione, 4-methyl- (C4H5NOS), HRMS can provide the exact mass of the molecular ion. This data is crucial for confirming the molecular formula, as it can differentiate between compounds that have the same nominal mass but different elemental compositions. benthamopen.com The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element in the molecule. Comparison of the measured exact mass with the theoretical value confirms the elemental formula. kobv.de

Table 1: Theoretical Exact Mass for 2(3H)-Oxazolethione, 4-methyl-

| Atom | Number | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 4 | 12.00000 | 48.00000 |

| Hydrogen (¹H) | 5 | 1.00783 | 5.03915 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Sulfur (³²S) | 1 | 31.97207 | 31.97207 |

| Total | 115.01420 |

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). benthamopen.com This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant excess energy, causing the molecular ion to fragment in a reproducible and characteristic manner. spectroscopyonline.com The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of the molecular ion and its various fragment ions.

Table 2: Plausible EIMS Fragmentation Pathways for 2(3H)-Oxazolethione, 4-methyl-

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 115 | [C₄H₅NOS]⁺˙ (Molecular Ion) | - |

| 87 | [C₃H₅NS]⁺˙ | CO |

| 72 | [C₃H₄S]⁺˙ | HNCO |

| 58 | [C₂H₂S]⁺˙ | C₂H₃NO |

| 43 | [CH₃CN]⁺˙ | H₂S, CO |

Note: The fragmentation pathways are predictive and based on general fragmentation rules for organic molecules.

The initial fragmentation often involves the loss of carbon monoxide (CO), a common fragmentation pathway for cyclic carbonyl compounds. benthamopen.com Subsequent fragmentations could involve the cleavage of the heterocyclic ring, leading to the formation of smaller, stable ions. The analysis of these fragmentation patterns is a key step in confirming the structure of the molecule. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Elucidation

For 2(3H)-Oxazolethione, 4-methyl-, a single-crystal X-ray diffraction study would yield a detailed structural model. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

A crystallographic study of 2(3H)-Oxazolethione, 4-methyl- would reveal:

Planarity of the Oxazole Ring: It would confirm the degree of planarity of the five-membered heterocyclic ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=S, C=C, C-O, C-N) and angles within the molecule would be obtained. researchgate.net The C=S bond length, for instance, is a key indicator of the thiocarbonyl character.

Intermolecular Interactions: The analysis would also reveal how the molecules are packed in the crystal lattice, including any significant intermolecular interactions such as hydrogen bonding or π-π stacking. researchgate.net These interactions can influence the physical properties of the compound.

While specific crystallographic data for 2(3H)-Oxazolethione, 4-methyl- was not found in the provided search results, data for related heterocyclic structures, such as those containing imidazole (B134444) or oxazole rings, demonstrate the power of this technique in providing unambiguous structural proof. researchgate.net

Mechanisms of Biological Activity of 2 3h Oxazolethione, 4 Methyl Derivatives

Chemoinformatic and In Silico Approaches to Biological Activity Prediction

Chemoinformatic and in silico methods have become indispensable tools in modern drug discovery and development. These computational approaches allow for the prediction of biological activities, mechanisms of action, and pharmacokinetic properties of chemical compounds, thereby streamlining the research process and reducing the costs associated with experimental screening. For derivatives of 2(3H)-Oxazolethione, 4-methyl-, while specific public-domain studies are limited, the application of these computational tools can be understood by examining research on analogous heterocyclic structures. These studies provide a framework for how the biological potential of 4-methyl-2(3H)-oxazolethione derivatives could be assessed.

In silico techniques are broadly used to estimate the biological activity profiles of drug-like compounds based on their chemical structure. These methods can predict interactions with molecular targets and the resulting biological effects with a reasonable degree of accuracy. Modern chemoinformatics can also forecast the metabolic fate of compounds within the human body, which is crucial as metabolites may exhibit different biological activities than the parent drug. By integrating data on the predicted biological activities of both the parent compound and its potential metabolites, the accuracy of these predictions can be significantly enhanced.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For heterocyclic compounds similar to 2(3H)-Oxazolethione, 4-methyl-, 3D-QSAR studies have been employed to understand the structural requirements for their biological activities, such as anticancer or anti-inflammatory effects.

For instance, a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives as anticancer agents utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. This study generated a model with a high correlation coefficient (r² = 0.8713), indicating a strong relationship between the structural descriptors and the observed anticancer activity. The model highlighted the importance of steric and electrostatic fields at specific points around the molecule. Such analyses suggest that for derivatives of 4-methyl-2(3H)-oxazolethione, low to optimum bulk (steric) and specific electronegative (electrostatic) substitutions could be crucial for enhancing their biological potential.

A hypothetical QSAR data table for a series of 2(3H)-Oxazolethione, 4-methyl- derivatives, based on common QSAR study outputs, is presented below. This table illustrates the type of data generated in such studies.

Table 1: Illustrative 3D-QSAR Model Data for Hypothetical 2(3H)-Oxazolethione, 4-methyl- Derivatives

| Compound | Actual Activity (IC50, µM) | Predicted Activity (IC50, µM) | Steric Descriptor (S) | Electrostatic Descriptor (E) |

|---|---|---|---|---|

| Derivative 1 | 1.5 | 1.7 | -0.08 | -0.15 |

| Derivative 2 | 3.2 | 3.0 | -0.12 | -0.25 |

| Derivative 3 | 0.8 | 0.9 | -0.05 | -0.10 |

| Derivative 4 | 5.1 | 4.8 | -0.15 | -0.30 |

This table is for illustrative purposes and does not represent actual experimental data for 2(3H)-Oxazolethione, 4-methyl- derivatives.

Molecular Docking Simulations

Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in elucidating the potential mechanism of action of a compound. For heterocyclic compounds analogous to 2(3H)-Oxazolethione, 4-methyl-, molecular docking studies have been performed to understand their interactions with various enzymes and receptors.

For example, docking studies on 1,3,4-oxadiazole-2(3H)-thione derivatives have been conducted to explore their interactions with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Similarly, derivatives of 1,3,4-oxadiazole (B1194373) have been docked into the active site of Focal Adhesion Kinase (FAK), a target in cancer therapy, revealing key interactions with amino acid residues. In another study, docking simulations of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives were used to identify probable bacterial and fungal molecular targets.

These studies typically report binding affinities (e.g., in kcal/mol) and detail the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's active site. For 2(3H)-Oxazolethione, 4-methyl- derivatives, docking could be used to predict their potential as inhibitors of various enzymes, guiding the synthesis of more potent and selective compounds.

Table 2: Illustrative Molecular Docking Results for a Hypothetical 2(3H)-Oxazolethione, 4-methyl- Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Focal Adhesion Kinase (FAK) | -7.9 | Cys502, Gly504, Val484 | Hydrogen Bond, Hydrophobic |

| E. coli MurB | -6.8 | Asn116, Ser229 | Hydrogen Bond |

This table is for illustrative purposes and does not represent actual experimental data for 2(3H)-Oxazolethione, 4-methyl- derivatives.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a chemoinformatic tool that predicts a wide range of biological activities for a given chemical structure based on a large database of known active compounds. The output is a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). This approach is valuable for identifying novel therapeutic applications and potential side effects of new chemical entities.

For new piperidine (B6355638) derivatives, for instance, the PASS tool has been used to predict their potential pharmacological effects, guiding further preclinical studies. A similar approach could be applied to 2(3H)-Oxazolethione, 4-methyl- derivatives to screen for a broad spectrum of potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.

Table 3: Illustrative PASS Prediction for a Hypothetical 2(3H)-Oxazolethione, 4-methyl- Derivative

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Anti-inflammatory | 0.752 | 0.021 |

| Antifungal | 0.689 | 0.045 |

| Kinase Inhibitor | 0.615 | 0.083 |

| Anticancer | 0.550 | 0.112 |

This table is for illustrative purposes and does not represent actual experimental data for 2(3H)-Oxazolethione, 4-methyl- derivatives.

By leveraging these and other chemoinformatic and in silico tools, researchers can efficiently prioritize the synthesis and experimental testing of 2(3H)-Oxazolethione, 4-methyl- derivatives with the highest probability of desired biological activity, ultimately accelerating the drug discovery pipeline.

Applications of 2 3h Oxazolethione, 4 Methyl in Advanced Chemical Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and organic synthesis, forming the structural basis of countless pharmaceuticals and functional materials. Within this vast family of molecules, 2(3H)-Oxazolethione, 4-methyl- serves as a key building block. genotekbio.com Its utility stems from the reactive nature of its five-membered ring system, which contains oxygen, nitrogen, and a sulfur atom, providing multiple sites for chemical modification.

Organic chemists utilize such building blocks as starting points for constructing more elaborate molecular structures. The presence of the oxazole (B20620) core combined with the reactive thione group (-C=S) allows for a range of chemical transformations. This versatility enables its use as a precursor in the synthesis of diverse heterocyclic scaffolds, which are often explored for their pharmacological potential. genotekbio.comderpharmachemica.com Research has shown that derivatives of 1,3-oxazole-2(3H)-thione can be produced from the reaction of α-bromo ketones, isothiocyanates, and sodium hydride, highlighting a pathway to generate these useful precursors for further synthetic applications. researchgate.net

Intermediate in the Preparation of Complex Molecular Architectures

The function of 2(3H)-Oxazolethione, 4-methyl- extends to its role as a crucial intermediate in multi-step synthetic pathways. An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. The structural features of 4-methyl-2(3H)-oxazolethione make it suitable for participating in reactions that build complex, fused-ring systems.

A notable example is its use in multicomponent reactions. Research has demonstrated that 1,3-oxazole-2(3H)-thione derivatives can react with dialkyl acetylenedicarboxylates and α-haloketones in the presence of a catalyst to generate complex structures like dihydro-2H-cyclopenta[d] Current time information in Bangalore, IN.researchgate.netoxazoles in good yield. researchgate.net This type of reaction, where multiple components combine in a single step, is highly valued in synthetic chemistry for its efficiency and for rapidly building molecular complexity from simpler starting materials.

Synthesis of Diverse Functionalized Oxazole Derivatives

A key application of 2(3H)-Oxazolethione, 4-methyl- is in the synthesis of a wide array of functionalized oxazole derivatives. semanticscholar.org The thione group is a particularly versatile functional handle, allowing for selective chemical modifications. One common reaction is S-alkylation, where an alkyl group is attached to the sulfur atom. researchgate.net This reaction can alter the molecule's properties, such as its lipophilicity, which is an important consideration in drug design.

The reactivity of the oxazole-2(3H)-thione scaffold allows chemists to introduce various substituents, leading to new compounds with potentially unique biological or material properties. researchgate.net The ability to systematically modify the core structure is fundamental to creating libraries of compounds for screening in pharmaceutical and agrochemical research. genotekbio.comsemanticscholar.org

Derivatization for Specific Material Science Applications

The application of heterocyclic compounds is not limited to biology and medicine; they are also integral to the development of advanced materials. While specific research on 4-methyl-2(3H)-oxazolethione for material science is an emerging area, the broader class of oxazole derivatives is recognized for its potential in this field. semanticscholar.org The structural features of these compounds, such as the rigid, planar ring system and the potential for intermolecular interactions like hydrogen bonding and π-π stacking, make them attractive candidates for creating ordered materials.

Derivatization of the oxazolethione core could lead to the synthesis of novel polymers or molecular crystals. rsc.orgresearch-solution.com For instance, the thione group can participate in coordination with metal ions or act as a site for polymerization. research-solution.com Such materials could possess interesting electronic or optical properties, making them potentially useful in the development of specialty chemicals and functional materials. genotekbio.com The synthesis of polymers through methods like topochemical polymerization often relies on the precise alignment of monomers in a crystal lattice, a property that can be engineered into derivatives of heterocyclic building blocks. rsc.org

Exploration in Agrochemical Synthesis

The agricultural industry continually seeks new and effective compounds to protect crops. Heterocyclic chemistry plays a vital role in the discovery of novel agrochemicals, including fungicides, herbicides, and insecticides. ajol.info 2(3H)-Oxazolethione, 4-methyl- is identified as a precursor for the synthesis of agrochemicals due to its versatile chemical properties. genotekbio.com

The oxazole scaffold is present in various biologically active molecules, and by using 4-methyl-2(3H)-oxazolethione as a starting material, chemists can synthesize novel derivatives for screening as potential agrochemical agents. derpharmachemica.comsemanticscholar.org Its role as a building block allows for the systematic development of new compounds where the biological activity can be fine-tuned by adding different functional groups. This approach is a key strategy in the search for more effective and environmentally benign crop protection solutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.